ALDOXORUBICIN

Description

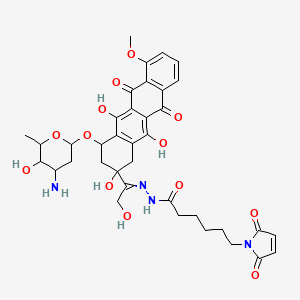

Structure

2D Structure

Properties

IUPAC Name |

N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMJQRLIQQTJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N4O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361644-26-9 | |

| Record name | N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydrox y-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-di oxopyrrol-1-yl)hexanamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aldoxorubicin in Soft Tissue Sarcoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soft tissue sarcomas (STS) are a heterogeneous group of rare mesenchymal tumors for which doxorubicin has long been a cornerstone of therapy.[1][2] However, its use is curtailed by significant dose-limiting cardiotoxicity. Aldoxorubicin is a novel prodrug of doxorubicin engineered to overcome this limitation.[1][3] It consists of doxorubicin attached via an acid-sensitive hydrazone linker to a maleimide moiety, which covalently binds to circulating serum albumin. This mechanism allows for preferential accumulation of the drug at the tumor site and subsequent release of active doxorubicin in the acidic tumor microenvironment, enhancing efficacy while minimizing systemic, particularly cardiac, toxicity.[2][4] This guide provides a detailed examination of this compound's mechanism of action, supported by pharmacokinetic data, clinical trial results in STS, and representative experimental protocols.

Core Mechanism of Action

This compound's therapeutic strategy is a multi-step process that leverages both physiological transport systems and the unique pathophysiology of solid tumors.

Molecular Structure and Albumin Conjugation

This compound is the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH).[5][6] Its design features two critical components beyond the parent doxorubicin molecule:

-

A Maleimide Moiety : This group has a high affinity for free thiol groups.

-

An Acid-Sensitive Hydrazone Linker : This chemical bond is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions.[4][5][]

Upon intravenous administration, the maleimide component of this compound rapidly and covalently binds to the free thiol group on the cysteine-34 residue of circulating endogenous albumin.[2][8][9] This in-situ conjugation transforms this compound into a macromolecular drug-albumin complex.

Tumor Targeting via the EPR Effect

Once bound to albumin, the this compound conjugate harnesses the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. Solid tumors, including soft tissue sarcomas, are characterized by:

-

Hyperpermeable Vasculature : The rapid and disorganized angiogenesis in tumors results in "leaky" blood vessels with large fenestrations.

-

Impaired Lymphatic Drainage : Tumors typically lack an efficient lymphatic system to clear macromolecules from the interstitial space.

This combination of factors causes macromolecules like albumin (and the attached this compound) to be preferentially retained in the tumor microenvironment at concentrations significantly higher than in healthy tissues.[10]

Intracellular Uptake and Doxorubicin Release

The this compound-albumin conjugate accumulates in the tumor interstitium and is subsequently taken up by tumor cells.[2] At the cellular level, the acidic environment within endosomes and lysosomes (pH 5.5–6.5) catalyzes the hydrolysis of the hydrazone linker.[5][8] This cleavage releases the active cytotoxic agent, doxorubicin, directly inside or in the immediate vicinity of the cancer cells.[2][5]

Cytotoxic Signaling Pathway

The released doxorubicin exerts its well-established antineoplastic effects by:

-

DNA Intercalation : Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and arresting DNA replication and transcription.

-

Topoisomerase II Inhibition : It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of double-strand breaks and leading to apoptosis.[11]

This targeted release mechanism is designed to concentrate the cytotoxic payload where it is most needed, thereby increasing the therapeutic index compared to systemic administration of free doxorubicin.

Pharmacokinetic Profile

Pharmacokinetic (PK) studies demonstrate that this compound's conjugation to albumin significantly alters its distribution and metabolism compared to free doxorubicin. This altered profile is central to its mechanism and improved safety.

| Parameter | This compound (350 mg/m²) | Doxorubicin (Conventional) | Implication |

| Mean Half-life (t½) | 20.1–21.1 hours[6][12] | ~15-40 hours (variable)[4] | Prolonged circulation time allows for greater tumor accumulation. |

| Volume of Distribution (Vd) | 3.96–4.08 L/m²[6][12] | High (distributed widely in tissues) | Confined primarily to the bloodstream, reducing exposure to non-target tissues like the heart.[6] |

| Clearance (CL) | 0.136–0.152 L/h/m²[6][12] | Higher | Slower clearance from circulation due to albumin binding. |

| Free Doxorubicinol | Trace amounts detected[6][13] | Major metabolite | Doxorubicinol is implicated in cardiotoxicity; its minimal formation is a key safety advantage for this compound.[6] |

| Table 1: Comparative Pharmacokinetic Parameters. Data compiled from clinical studies. |

Clinical Efficacy and Safety Data in Soft Tissue Sarcoma

Multiple clinical trials have evaluated this compound in patients with advanced STS, providing quantitative data on its efficacy and safety.

Phase 1b/2 Efficacy in Advanced STS

A Phase 1b/2 study established the maximum tolerated dose (MTD) and showed promising preliminary efficacy in heavily pretreated patients.[14][15]

| Endpoint | All Patients (N=25) | STS Patients at MTD (N=13) |

| Partial Response (PR) | 20% | 38% |

| Stable Disease (SD) | 40% | 46% |

| Median PFS | 4.80 months | 11.25 months |

| Median OS | 11.25 months | 21.71 months |

| Table 2: Efficacy Results from Phase 1b/2 Study.[14][15] |

Phase 2b Randomized Trial: this compound vs. Doxorubicin

This trial compared first-line this compound to the standard-of-care, doxorubicin, in patients with advanced, unresectable, or metastatic STS.[16]

| Endpoint (Independent Review) | This compound (n=83) | Doxorubicin (n=40) | P-value |

| Median PFS | 5.6 months | 2.7 months | 0.02 |

| PFS Rate at 6 Months | 46% | 23% | 0.02 |

| Overall Response Rate (ORR) | 25% (all PR) | 0% | - |

| Median OS | 15.8 months | 14.3 months | 0.21 |

| Table 3: Efficacy Results from Phase 2b Trial.[16][17] |

Phase 3 Randomized Trial: this compound vs. Investigator's Choice

This pivotal trial evaluated this compound in patients with relapsed or refractory STS.[11][18] While it narrowly missed its primary endpoint in the overall population, pre-specified subgroup analyses revealed significant activity.[18][19]

| Endpoint | This compound (A) | Investigator's Choice (IC) | P-value | Hazard Ratio (HR) |

| Median PFS (Total Population) | 4.11 months | 2.96 months | 0.12[18] | 0.81 |

| Median PFS (L-Sarcomas) | 5.32 months | 2.96 months | 0.007[18] | 0.62 |

| Median PFS (North America) | 4.21 months | 2.96 months | 0.028[19] | 0.71 |

| Disease Control Rate (Total) | 30.3% | 20.9% | 0.028[18] | - |

| Table 4: Efficacy Results from Phase 3 Trial (NCT02049905).[11][18][19] |

Safety and Tolerability Profile

Across all studies, this compound demonstrated a manageable safety profile. Myelosuppression was the most common adverse event.[14] Crucially, this compound showed a marked reduction in cardiotoxicity compared to doxorubicin, even at much higher cumulative equivalent doses.[3][4]

| Grade 3/4 Adverse Event | This compound (Phase 2b) | Doxorubicin (Phase 2b) | This compound (Phase 3) | Investigator's Choice (Phase 3) |

| Neutropenia | 29%[16] | 12%[16] | 61.0% (All AEs)[18] | 46.4% (All AEs)[18] |

| Febrile Neutropenia | 14%[16] | 18%[16] | - | - |

| Mucositis | 12%[20] | 2%[20] | - | - |

| LVEF < 50% | 0%[20] | 9.5%[20] | 2.8% | 12.8% (Doxorubicin arm)[18] |

| Table 5: Comparative Grade 3/4 Adverse Events and Cardiac Safety.[16][18][20] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. The following are representative protocols for key experiments used to evaluate this compound.

Protocol: In Vitro Cytotoxicity Assessment (Resazurin Reduction Assay)

This protocol outlines a standard method to determine the cytotoxic effects of a compound on a cancer cell line.

-

Cell Seeding : Plate soft tissue sarcoma cells (e.g., SK-LMS-1) in a 96-well, opaque-walled microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21][22]

-

Compound Preparation : Prepare a 2X stock solution of this compound and doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations to determine the IC50 value.

-

Cell Treatment : Remove the medium from the wells and add 100 µL of the compound dilutions (or medium with vehicle control). Incubate for 48-72 hours.[21]

-

Viability Assessment :

-

Prepare a working solution of resazurin (e.g., 44 µM) in culture medium.

-

Remove the drug-containing medium from the wells.

-

Add 120 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence of the reduced product, resorufin, using a plate reader (Excitation ~560 nm, Emission ~590 nm).[21]

-

-

Data Analysis : Convert fluorescence readings to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol: Clinical Pharmacokinetic Analysis

This protocol describes the methodology for determining the PK profile of this compound in patients.

-

Patient Population : Patients with advanced solid tumors, adequate organ function, and ECOG performance status of 0-2.[12][13]

-

Drug Administration : Administer this compound (e.g., 350 mg/m²) as a 30-minute intravenous infusion on Day 1 of a 21-day cycle.[12][13]

-

Blood Sampling :

-

Collect whole blood samples in K₂EDTA tubes at specific time points.

-

Pre-infusion (0 hr).

-

During/after infusion: 5, 15, 30, 60 minutes.

-

Post-infusion: 2, 4, 8, 12, 16, 24, 48, and 72 hours.[12]

-

-

Sample Processing : Immediately after collection, centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalytical Method :

-

Use a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of albumin-bound doxorubicin (this compound), free doxorubicin, and the metabolite doxorubicinol in the plasma samples.

-

-

PK Parameter Calculation : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data, including Cmax, tmax, AUC, t½, Vd, and CL.[6]

Protocol: Clinical Trial Efficacy Evaluation (RECIST 1.1)

Tumor response in solid tumor trials is standardized using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[23]

-

Baseline Assessment :

-

Follow-up Assessment :

-

Response Classification :

-

Complete Response (CR) : Disappearance of all target and non-target lesions; pathological lymph nodes must reduce to <10 mm short axis.[23][26]

-

Partial Response (PR) : At least a 30% decrease in the SOD of target lesions compared to baseline.[23]

-

Progressive Disease (PD) : At least a 20% increase in the SOD from the smallest sum recorded (nadir), with an absolute increase of at least 5 mm. Or, the appearance of one or more new lesions.[23][25]

-

Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[26]

-

Conclusion

This compound represents a rationally designed second-generation anthracycline that successfully leverages albumin binding for tumor-targeted delivery. Its mechanism of action—covalent binding to albumin, passive accumulation in tumors via the EPR effect, and acid-triggered release of doxorubicin—is well-supported by pharmacokinetic and clinical data. Clinical trials in soft tissue sarcoma have demonstrated superior progression-free survival compared to doxorubicin in the first-line setting and significant activity in relapsed/refractory L-sarcomas.[16][18] The most significant advantage of this targeted mechanism is a profound reduction in cardiotoxicity, allowing for higher cumulative dosing than is possible with conventional doxorubicin.[3][4] While the Phase 3 trial did not meet its primary endpoint in the broad, mixed-histology population, the strong efficacy signals in specific sarcoma subtypes underscore the potential of this compound as a valuable therapeutic agent in the precision treatment of soft tissue sarcoma.

References

- 1. This compound therapy for the treatment of patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probing the cysteine-34 position of endogenous serum albumin with thiol-binding doxorubicin derivatives. Improved efficacy of an acid-sensitive doxorubicin derivative with specific albumin-binding properties compared to that of the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. sarcomaoncology.com [sarcomaoncology.com]

- 15. A phase 1B/2 study of this compound in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. ascopubs.org [ascopubs.org]

- 19. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of this compound In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]

- 20. ascopubs.org [ascopubs.org]

- 21. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. project.eortc.org [project.eortc.org]

- 24. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 25. mediantechnologies.com [mediantechnologies.com]

- 26. kanser.org [kanser.org]

Aldoxorubicin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Aldoxorubicin (formerly INNO-206) is a rationally designed prodrug of the widely used anthracycline chemotherapeutic agent, doxorubicin.[1] Its development was driven by the need to mitigate the significant dose-limiting toxicities of doxorubicin, most notably cardiotoxicity, while enhancing its therapeutic index by targeting tumor tissues.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and clinical pharmacology of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Rationale: Overcoming Doxorubicin's Limitations

Doxorubicin has been a cornerstone of cancer therapy for decades, particularly for soft tissue sarcomas and various carcinomas.[1][3] However, its clinical utility is hampered by a narrow therapeutic window, primarily due to cumulative, irreversible cardiotoxicity and non-specific distribution to healthy tissues.[1][2] The development of this compound was based on a prodrug strategy aimed at addressing these limitations. The core concept was to create a doxorubicin conjugate that would:

-

Bind to a natural carrier in the bloodstream to prevent premature drug activity and non-specific uptake.

-

Accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[4][5]

-

Release the active doxorubicin payload specifically within the acidic tumor microenvironment.[4][6]

Serum albumin was selected as the ideal endogenous carrier due to its abundance, long half-life, and natural tendency to accumulate in solid tumors.[5][7] this compound was engineered by attaching doxorubicin to an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), which contains a maleimide group that rapidly and covalently binds to the free thiol group on cysteine-34 of circulating albumin.[1][8]

Chemical Synthesis of this compound

This compound is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[6] The synthesis involves the formation of a hydrazone bond between the C-13 keto group of doxorubicin and the hydrazide moiety of the EMCH linker.[7][8] This reaction creates an acid-sensitive linkage that is stable at physiological pH but hydrolyzes under acidic conditions.[1][8]

Caption: Synthesis of this compound via hydrazone linkage.

Mechanism of Action: A Tumor-Targeted Approach

The proposed mechanism of action for this compound follows a multi-step process designed for tumor-specific drug delivery.[6]

-

Intravenous Administration and Albumin Binding: Following intravenous infusion, this compound rapidly binds to the cysteine-34 residue of circulating serum albumin via its maleimide group.[1][9] This conjugation forms a stable drug-albumin complex.

-

Tumor Accumulation: The this compound-albumin conjugate has a high molecular weight, which limits its exit from normal blood vessels but allows it to accumulate in solid tumors.[5][7] This preferential accumulation is due to the EPR effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[4][5]

-

Cellular Uptake and Payload Release: Once concentrated in the tumor interstitium, the conjugate is taken up by cancer cells through endocytosis.[1][7] The internalized complex is trafficked to endosomes and lysosomes, where the acidic environment (pH 5.0-6.5) catalyzes the hydrolysis of the hydrazone linker.[1][8]

-

Cytotoxic Effect: This cleavage releases free doxorubicin directly inside the tumor cell, where it can exert its cytotoxic effects.[1][6]

References

- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide to Aldoxorubicin: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxorubicin is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin. Engineered to enhance tumor-targeted delivery and mitigate the dose-limiting cardiotoxicity of its parent compound, this compound represents a significant advancement in anthracycline-based cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical and clinical findings related to this compound. Detailed methodologies for relevant experiments are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

This compound, also known as INNO-206, is a derivative of doxorubicin that has been chemically modified at its C-13 keto position. The modification involves the attachment of an acid-sensitive linker, specifically (6-maleimidocaproyl) hydrazone (EMCH).[1][2] This linker is crucial to the prodrug's mechanism of action. The IUPAC name for this compound is N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C37H42N4O13 | [2] |

| Molar Mass | 750.758 g·mol−1 | [1] |

| Appearance | Powder | [3] |

| Storage Temperature | -20°C | [3] |

| Stability in Solution | Unstable, prepare fresh | [3] |

Mechanism of Action: Targeted Delivery and pH-Dependent Activation

The innovative design of this compound facilitates a unique, tumor-targeted delivery mechanism that distinguishes it from conventional doxorubicin.[4]

Albumin Binding

Upon intravenous administration, the maleimide moiety of the EMCH linker on this compound rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[5][6] This drug-albumin conjugate is stable at physiological pH.[5][7]

Tumor Accumulation and Cellular Uptake

The this compound-albumin conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. This phenomenon is attributed to the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors.[2][8] Once localized at the tumor site, the conjugate is internalized by cancer cells through endocytosis.[6][9]

Intracellular Release of Doxorubicin

Within the acidic environment of the endosomes and lysosomes (pH 5.0-6.0) of cancer cells, the acid-sensitive hydrazone linker is cleaved.[4][5][9] This cleavage releases the active cytotoxic agent, doxorubicin, directly inside the tumor cells.[5][9]

Doxorubicin-Mediated Cytotoxicity

Once liberated, doxorubicin exerts its well-established anti-cancer effects through multiple mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, leading to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This results in DNA double-strand breaks and the induction of apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS, which causes oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.

-

Induction of Apoptosis: The cellular damage triggered by doxorubicin activates various signaling pathways that converge on the induction of programmed cell death, or apoptosis.

The following diagram illustrates the mechanism of action of this compound.

Pharmacological Properties

Pharmacokinetics

Pharmacokinetic studies in patients with solid tumors have demonstrated that this compound exhibits a distinct profile compared to conventional doxorubicin. The covalent binding to albumin results in a prolonged circulating half-life and a narrow volume of distribution, indicating that the drug primarily remains within the bloodstream and does not readily accumulate in non-target tissues.[10][11]

Table 1: Pharmacokinetic Parameters of this compound in Patients with Solid Tumors [10][11]

| Parameter | This compound (230 mg/m²) | This compound (350 mg/m²) |

| t½ (h) | 20.1 ± 3.3 | 21.1 ± 3.4 |

| Vd (L/m²) | 3.96 | 4.08 |

| CL (L/h/m²) | 0.152 | 0.136 |

| Cmax (ng/mL) | 67,400 | 105,000 |

| tmax (h) | 0.75 | 1.00 |

t½: Half-life; Vd: Volume of distribution; CL: Clearance; Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration.

Importantly, plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, are significantly lower after this compound administration compared to equimolar doses of doxorubicin.[10]

Efficacy

Preclinical and clinical studies have demonstrated the anti-tumor efficacy of this compound across a range of malignancies, with a notable focus on soft tissue sarcomas.

Table 2: Selected Clinical Trial Efficacy Data for this compound in Soft Tissue Sarcoma

| Trial Phase | Comparison | Primary Endpoint | Result | Reference |

| Phase IIb | This compound vs. Doxorubicin (First-line) | Progression-Free Survival (PFS) | 5.6 months vs. 2.7 months (p=0.02) | [4] |

| Phase III | This compound vs. Investigator's Choice (Relapsed/Refractory) | PFS in L-sarcomas | 5.32 months vs. 2.96 months (p=0.007) | [12][13] |

| Phase III | This compound vs. Investigator's Choice (Relapsed/Refractory) | Disease Control Rate (DCR) | 30.3% vs. 20.9% (p=0.028) | [12] |

Safety and Tolerability

A key advantage of this compound is its improved safety profile, particularly the reduction in cardiotoxicity, which is a major dose-limiting factor for doxorubicin.[4][7] Clinical studies have shown that this compound can be administered at doses several-fold higher than the standard doxorubicin dose with minimal cardiotoxic effects.[4][10] The most common adverse events associated with this compound are manageable and include neutropenia, anemia, and stomatitis.[4][13]

Experimental Protocols

Synthesis of this compound

While detailed proprietary synthesis protocols are not publicly available, the general principle involves the reaction of doxorubicin with the N-ε-maleimidocaproic acid hydrazide (EMCH) linker to form a hydrazone bond at the C-13 keto position of doxorubicin.[1]

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound and a vehicle control. Replace the cell culture medium with the drug-containing medium.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, this compound). Administer the drugs intravenously at the specified doses and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in plasma.

Protocol:

-

Drug Administration: Administer this compound intravenously to the study subjects (animal or human).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation: Perform protein precipitation to extract the drug from the plasma.

-

LC-MS/MS Analysis: Quantify the concentration of this compound, free doxorubicin, and doxorubicinol in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Modeling: Use appropriate software to calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance.

Signaling Pathways

The cytotoxic effects of doxorubicin, the active metabolite of this compound, are mediated through the activation of complex signaling pathways, primarily involving DNA damage response and apoptosis.

The following diagram depicts a simplified overview of the doxorubicin-induced signaling pathway leading to apoptosis.

Conclusion

This compound is a promising tumor-targeted prodrug of doxorubicin that has demonstrated significant potential in improving the therapeutic index of anthracycline-based chemotherapy. Its unique mechanism of action, leveraging the EPR effect and the acidic tumor microenvironment, allows for enhanced drug delivery to cancer cells while minimizing systemic toxicity, particularly cardiotoxicity. The comprehensive data from preclinical and clinical studies support its continued development and investigation as a valuable treatment option for various solid tumors, most notably soft tissue sarcomas. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its chemical and pharmacological properties and providing a basis for further investigation into its therapeutic applications.

References

- 1. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. sarcomaoncology.com [sarcomaoncology.com]

- 8. Inhibition of tumor growth with doxorubicin in a new orthotopically implanted human hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Core Chemical Differences Between Aldoxorubicin and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the chemical properties, mechanisms of action, and experimental evaluation of aldoxorubicin and its parent drug, doxorubicin. The information is intended for researchers, scientists, and professionals involved in drug development and oncology.

Core Chemical and Physical Distinctions

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy.[1] this compound is a prodrug of doxorubicin, engineered to enhance its therapeutic index by altering its pharmacokinetic profile and tumor-targeting capabilities.[2] The fundamental chemical difference lies in the addition of a linker molecule to doxorubicin, creating this compound.[2]

Specifically, this compound is the (6-maleimidocaproyl) hydrazone of doxorubicin.[2] This modification involves attaching an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), to the C-13 keto position of doxorubicin.[1] This chemical conjugation is the cornerstone of this compound's distinct mechanism of action.

Data Presentation: Physicochemical Properties

| Property | Doxorubicin | This compound |

| Molecular Formula | C₂₇H₂₉NO₁₁[1] | C₃₇H₄₂N₄O₁₃[3] |

| Molecular Weight | 543.5 g/mol [1] | 750.7 g/mol [3] |

| Molecular Formula (HCl Salt) | C₂₇H₃₀ClNO₁₁ | C₃₇H₄₃ClN₄O₁₃[1] |

| Molecular Weight (HCl Salt) | 579.99 g/mol | 787.2 g/mol [1] |

| LogP (Lipophilicity) | 1.3[3] | 1.3[3] |

| Appearance | Red-orange crystalline solid | Solid[1] |

| Stability | Stable in solid state at 2-8°C, protected from light. Degradation increases with temperature.[4][5] | Solutions are unstable and should be prepared fresh. The hydrazone linker is stable at neutral pH but cleaves under acidic conditions.[6][7] |

Mechanism of Action: A Tale of Two Pathways

The addition of the EMCH linker profoundly alters the drug's behavior in the body, leading to a targeted delivery system for doxorubicin.

Doxorubicin's Mechanism of Action

Doxorubicin exerts its cytotoxic effects through multiple mechanisms:

-

DNA Intercalation: It inserts itself between DNA base pairs, disrupting DNA replication and transcription.[4]

-

Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[4]

-

Generation of Reactive Oxygen Species (ROS): It can participate in redox reactions, producing free radicals that damage cellular components.[4]

dot graph Doxorubicin_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Dox [label="Doxorubicin", fillcolor="#EA4335"]; DNA [label="DNA Intercalation", fillcolor="#4285F4"]; TopoII [label="Topoisomerase II\nInhibition", fillcolor="#4285F4"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#4285F4"]; Replication [label="Inhibition of\nReplication & Transcription", fillcolor="#FBBC05"]; DSB [label="DNA Double-Strand\nBreaks", fillcolor="#FBBC05"]; Damage [label="Cellular Damage", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", fillcolor="#34A853"];

Dox -> DNA; Dox -> TopoII; Dox -> ROS; DNA -> Replication; TopoII -> DSB; ROS -> Damage; Replication -> Apoptosis; DSB -> Apoptosis; Damage -> Apoptosis; } dot Caption: Doxorubicin's multifaceted mechanism of action.

This compound's Targeted Delivery Pathway

This compound's design leverages the unique physiology of tumors.

-

Albumin Binding: Following intravenous administration, the maleimide group on the EMCH linker of this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[2]

-

Tumor Accumulation: Albumin, being a key nutrient source for rapidly proliferating tumor cells, preferentially accumulates in the tumor microenvironment due to the Enhanced Permeability and Retention (EPR) effect.[2]

-

Acid-Sensitive Release: The tumor microenvironment is often acidic. The hydrazone bond in the EMCH linker is stable at the physiological pH of blood (around 7.4) but is cleaved under the acidic conditions (pH < 6.5) found within tumors and endosomes/lysosomes of cancer cells.[2][6]

-

Doxorubicin Release and Action: This cleavage releases free doxorubicin directly at the tumor site, where it can then exert its cytotoxic effects as described above.[2]

Experimental Protocols for Comparative Analysis

A comprehensive evaluation of this compound and doxorubicin involves a series of in vitro and in vivo experiments to compare their efficacy and safety profiles.

In Vitro Cytotoxicity Assay

Objective: To determine and compare the cytotoxic potency of this compound and doxorubicin against various cancer cell lines.

Methodology (MTT/MTS Assay):

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A2780 ovarian cancer, or soft tissue sarcoma cell lines) are cultured in appropriate media and conditions.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of this compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle.

-

MTT/MTS Reagent Addition: After the incubation period, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Efficacy Study in Xenograft Models

Objective: To compare the anti-tumor efficacy of this compound and doxorubicin in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., soft tissue sarcoma).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization: Mice are randomized into treatment groups: vehicle control, doxorubicin, and this compound.

-

Dosing Regimen:

-

Doxorubicin: Administered intravenously at a standard dose (e.g., 75 mg/m²).[8]

-

This compound: Administered intravenously at a higher doxorubicin-equivalent dose (e.g., 260 mg/m² doxorubicin equivalents, which corresponds to 350 mg/m² of this compound).[8]

-

Treatments are typically given once every 3 weeks for a set number of cycles.[8]

-

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

-

Data Analysis: Tumor growth inhibition, progression-free survival, and overall survival are compared between the treatment groups.

pH-Dependent Drug Release Assay

Objective: To quantify the release of doxorubicin from this compound under different pH conditions, simulating physiological and tumor environments.

Methodology:

-

Sample Preparation: this compound is incubated in buffer solutions of varying pH (e.g., pH 7.4 and pH 5.0).

-

Incubation: The samples are incubated at 37°C with gentle shaking.

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The concentration of released doxorubicin in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Data Analysis: The percentage of doxorubicin released is plotted against time for each pH condition to determine the release kinetics.

Conclusion

The chemical modification of doxorubicin to create this compound represents a sophisticated drug delivery strategy. By incorporating an acid-sensitive linker that facilitates binding to albumin, this compound achieves preferential accumulation in tumors and controlled release of its cytotoxic payload in the acidic tumor microenvironment. This targeted approach aims to enhance anti-tumor efficacy while mitigating the systemic toxicity associated with conventional doxorubicin administration. The experimental protocols outlined in this guide provide a framework for the rigorous comparative evaluation of these two important anticancer agents.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A comparison of the stability of doxorubicin and daunorubicin in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. First-Line this compound vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Aldoxorubicin in Murine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aldoxorubicin

This compound (formerly known as INNO-206 or DOXO-EMCH) is a novel doxorubicin prodrug designed to enhance the therapeutic index of this widely used chemotherapeutic agent. It consists of doxorubicin covalently linked to an acid-sensitive hydrazone linker.[1] This design allows for selective release of doxorubicin in the acidic tumor microenvironment, thereby increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities, particularly cardiotoxicity.[2][3]

Mechanism of Action

Upon intravenous administration, this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[4] This albumin-bound conjugate leverages the Enhanced Permeability and Retention (EPR) effect, leading to its accumulation in solid tumors.[2] The acidic environment characteristic of tumor tissues or the intracellular lysosomes of cancer cells facilitates the cleavage of the hydrazone linker, releasing active doxorubicin to exert its cytotoxic effects.[2]

Preclinical Efficacy in Murine Models

Numerous preclinical studies have demonstrated the superior anti-tumor efficacy and improved safety profile of this compound compared to conventional doxorubicin in various murine tumor models. These include xenograft models of breast carcinoma (MCF-7 and MDA-MB 435), ovarian carcinoma (A2780), small cell lung cancer (H209), and an orthotopic pancreatic carcinoma model (AsPC-1).[4] The enhanced efficacy is attributed to the ability to administer higher equivalent doses of doxorubicin in the form of this compound due to its reduced systemic toxicity.[5]

Quantitative Pharmacokinetic Data

As of the latest literature review, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) for this compound in murine models have not been detailed in publicly available research. The majority of published pharmacokinetic data for this compound originates from human clinical trials.[2][6] For comparative purposes, a summary of doxorubicin pharmacokinetic parameters in mice is provided below.

Table 1: Pharmacokinetic Parameters of Doxorubicin in BALB/c Mice

| Parameter | Value | Murine Model | Dosage | Administration Route | Source |

| Cmax | 183.0 ± 13.4 mg/L | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |

| Tmax | 0.416 ± 0.0 h | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |

| AUC0→t | 2284.0 ± 248.7 mg/(Lh) | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |

| AUC0→∞ | 2512.7 ± 429.7 mg/(Lh) | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |

| t1/2 | 22.3 ± 10.0 h | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |

| CL | 0.002 ± 0.0 L/h/kg | BALB/c with 4T1 tumors | 5 mg/kg | Intravenous | [3] |

Experimental Protocols for Preclinical Pharmacokinetic Studies

The following sections outline the detailed methodologies for conducting preclinical pharmacokinetic studies of this compound in murine models, based on established protocols for doxorubicin and other chemotherapeutic agents.

Animal Models

-

Species and Strain: Nude mice (athymic) are commonly used for xenograft models of human cancers. For studies involving immunocompetent models, strains such as BALB/c or C57BL/6 are appropriate.[3]

-

Tumor Implantation: For tumor-bearing models, cancer cells (e.g., 4T1 murine breast cancer cells) are injected subcutaneously or orthotopically into the mice.[3] Studies typically commence when tumors reach a specified volume.[3]

Drug Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as a 5% glucose solution (pH 6.4).

-

Route of Administration: Intravenous (tail vein) injection is the most common route for mimicking clinical administration.[3]

-

Dosage: Dosing is determined based on the maximum tolerated dose (MTD) established in prior toxicology studies.[4]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours).[2][3] Blood is typically collected via retro-orbital sinus, submandibular vein, or cardiac puncture (terminal).[3] Samples are collected in heparinized tubes and centrifuged to obtain plasma.[3]

-

Tissue Sampling: At the terminal time point, mice are euthanized, and various tissues (tumor, heart, liver, kidneys, spleen, lungs) are harvested for biodistribution analysis.[3] Tissues are weighed and homogenized for drug extraction.[3]

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the quantification of this compound and released doxorubicin in plasma and tissue homogenates.[3]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., ACQUITY UPLC BEH C18) is typically used for separation.[3]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., acetonitrile) is employed.[3]

-

Flow Rate: A suitable flow rate is maintained (e.g., 0.2 mL/min).[3]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard. For doxorubicin, a common transition is m/z 544.28 → 397.10.[3]

-

Conclusion

This compound is a promising tumor-targeted prodrug of doxorubicin that has demonstrated significant preclinical efficacy in various murine cancer models. While detailed quantitative pharmacokinetic data in these models are not extensively published, the established methodologies for preclinical pharmacokinetic studies provide a robust framework for such evaluations. The information and protocols outlined in this guide are intended to support researchers and drug development professionals in the design and execution of studies to further elucidate the preclinical pharmacokinetic profile of this compound and similar targeted therapies.

References

- 1. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacokinetic study of this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Aldoxorubicin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxorubicin (formerly INNO-206) is a prodrug of the widely used chemotherapeutic agent doxorubicin. It has been developed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing systemic toxicity, particularly cardiotoxicity. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the associated cellular signaling pathways.

This compound's design features a linker molecule that covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-bound formulation preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Within the acidic microenvironment of the tumor, the acid-labile linker is cleaved, releasing doxorubicin to exert its cytotoxic effects directly at the tumor site.[1][2] This targeted delivery mechanism is intended to increase the drug concentration in cancer cells while minimizing exposure to healthy tissues.

Mechanism of Action

The cytotoxic effect of this compound is ultimately mediated by the release of doxorubicin. Once liberated from its albumin carrier within the acidic tumor environment, doxorubicin enters the cancer cell and induces cell death through multiple mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates between DNA base pairs, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to the accumulation of DNA double-strand breaks and triggering apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates large amounts of reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

-

Induction of Apoptosis: The cellular damage caused by DNA intercalation and ROS generation activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

The following diagram illustrates the proposed mechanism of action of this compound, from systemic administration to the induction of cytotoxicity within a cancer cell.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for doxorubicin in a variety of human cancer cell lines. This data provides a valuable reference for researchers investigating the potential efficacy of this compound in specific cancer types.

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |

| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [2] |

| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [2] |

| M21 | Melanoma | 2.77 ± 0.20 | [2] |

| HeLa | Cervical Cancer | 2.92 ± 0.57 | [2] |

| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [2] |

| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [2] |

| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [2] |

| Huh7 | Hepatocellular Carcinoma | > 20 | [2] |

| VMCUB-1 | Bladder Cancer | > 20 | [2] |

| A549 | Lung Cancer | > 20 | [2] |

| SNU449 | Hepatocellular Carcinoma | > Liposomal Doxorubicin | [4] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or Doxorubicin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Drug Treatment: Prepare serial dilutions of this compound or doxorubicin in complete culture medium. Remove the existing medium from the wells and add the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content. The fluorescence intensity of PI is proportional to the amount of DNA.

Signaling Pathways

The cytotoxic effects of doxorubicin, and by extension this compound, are mediated by complex signaling pathways that lead to apoptosis. The following diagram depicts a simplified overview of the key pathways involved.

Conclusion

References

- 1. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. Spotlight on this compound (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Acid-Labile Linker in Aldoxorubicin Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin, designed to enhance its therapeutic index by improving tumor-specific drug delivery and reducing systemic toxicity.[1][2] A key feature of this compound's design is its acid-labile hydrazone linker, which facilitates the covalent binding of doxorubicin to circulating albumin and its subsequent release in the acidic microenvironment of tumors.[3][4] This technical guide provides an in-depth analysis of the critical role of this acid-sensitive linker in the activation of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

The core principle behind this compound's mechanism of action is the exploitation of the physiological differences between healthy tissues and the tumor microenvironment.[5] Many solid tumors exhibit an acidic extracellular pH due to increased glycolysis, a phenomenon known as the Warburg effect.[6][7] Additionally, upon cellular uptake, drug-carrier conjugates are often trafficked to acidic intracellular compartments such as endosomes and lysosomes.[8] The acid-labile hydrazone linker in this compound is engineered to be stable at the neutral pH of the bloodstream but to undergo rapid hydrolysis under the acidic conditions characteristic of the tumor microenvironment and intracellular vesicles, thereby releasing the active doxorubicin payload at the site of action.[9][10] This targeted release mechanism aims to increase the drug concentration in the tumor while minimizing exposure to healthy tissues, particularly the heart, thereby mitigating the dose-limiting cardiotoxicity associated with conventional doxorubicin therapy.[11]

Mechanism of this compound Activation

This compound is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin (EMCH-doxorubicin).[2] The activation process can be summarized in the following steps:

-

Albumin Binding: Following intravenous administration, the maleimide group of the linker rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[7]

-

Tumor Accumulation: The resulting this compound-albumin conjugate circulates in the bloodstream and preferentially accumulates in solid tumors due to the enhanced permeability and retention (EPR) effect.[5]

-

Acid-Catalyzed Hydrolysis: In the acidic tumor microenvironment (pH ~6.5-7.0) or after cellular uptake and trafficking to acidic endosomes and lysosomes (pH ~4.5-6.0), the hydrazone linker undergoes hydrolysis.[9][10]

-

Doxorubicin Release and Action: The cleavage of the linker releases free doxorubicin, which can then exert its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cancer cell death.[1][11]

Quantitative Data

The pH-dependent release of doxorubicin from its carrier is a critical parameter for the efficacy of this compound. The following tables summarize key quantitative data from in vitro studies.

| Parameter | pH 7.4 (Physiological) | pH 5.0-5.5 (Tumor/Endosomal) | Reference(s) |

| Doxorubicin Release | |||

| After 3 hours | - | ~50% | [9] |

| After 40 hours | ~10% | >80% | [9] |

| Linker Half-life | |||

| Hydrazone Linker | >2 hours | ~2.4 minutes | [12] |

Table 1: pH-Dependent Release of Doxorubicin from Hydrazone Linker Conjugates

| Cell Line | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Reference(s) |

| C26 (Colon) | ~0.1 | ~1.0 | [13] |

| MIA PaCa-2 (Pancreatic) | ~0.05 | ~0.5 | [13] |

Table 2: Comparative in vitro Cytotoxicity (IC50) of Doxorubicin and this compound

Experimental Protocols

In Vitro Doxorubicin Release Assay

This protocol details a common method for assessing the pH-dependent release of doxorubicin from a carrier conjugate.

Objective: To quantify the rate and extent of doxorubicin release from this compound at physiological and acidic pH.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at pH 7.4 and pH 5.0

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Shaking incubator at 37°C

-

High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector

-

Doxorubicin standard solutions

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in PBS at pH 7.4 to a final concentration of 1 mg/mL.

-

Transfer 1 mL of the this compound solution into a pre-soaked dialysis bag.

-

Place the sealed dialysis bag into a container with 50 mL of PBS at pH 7.4 or pH 5.0.

-

Incubate the setup at 37°C with gentle agitation.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect 1 mL aliquots from the external buffer.

-

Replace the collected volume with fresh buffer to maintain sink conditions.

-

Analyze the collected samples for doxorubicin concentration using a validated HPLC method. A common mobile phase is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid, with detection at 480 nm.

-

Create a standard curve using known concentrations of doxorubicin to quantify the amount of released drug in the samples.

-

Calculate the cumulative percentage of doxorubicin released at each time point for both pH conditions.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and doxorubicin on cancer cells.

Objective: To compare the in vitro cytotoxicity of this compound and free doxorubicin against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, C26)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound and doxorubicin stock solutions

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and doxorubicin in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Preclinical In Vivo Efficacy Study

This protocol provides a general framework for a preclinical in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse model of soft tissue sarcoma.

Objective: To assess the in vivo anti-tumor activity and tolerability of this compound compared to doxorubicin in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Soft tissue sarcoma cell line (e.g., HT-1080)

-

This compound and doxorubicin formulations for injection

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant the soft tissue sarcoma cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, this compound). A typical group size is 8-10 mice.

-

Administer the treatments intravenously according to a predetermined dosing schedule (e.g., once a week for three weeks).

-

Monitor the tumor size by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

-

Compare the tumor growth inhibition between the different treatment groups.

Visualizations

Caption: Mechanism of this compound activation.

Caption: Experimental workflow for this compound evaluation.

Conclusion

The acid-labile linker is a pivotal component in the design and function of this compound, enabling its tumor-targeting properties and pH-dependent activation. By facilitating the selective release of doxorubicin in the acidic tumor microenvironment, this linker has the potential to significantly improve the therapeutic window of one of the most effective but also most toxic classes of chemotherapeutic agents. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the advancement of targeted cancer therapies. Further research and clinical evaluation will continue to elucidate the full potential of this innovative drug delivery strategy.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of pH-sensitive chain length on release of doxorubicin from mPEG-b-PH-b-PLLA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. agilent.com [agilent.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. dergipark.org.tr [dergipark.org.tr]

The Effect of Aldoxorubicin on Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxorubicin, a prodrug of the widely used chemotherapeutic agent doxorubicin, is designed for targeted delivery to tumor tissues. Its mechanism of action culminates in the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This technical guide provides an in-depth analysis of the molecular interactions between this compound-derived doxorubicin and topoisomerase II, the resultant cellular signaling cascades, and the methodologies employed to study these effects. Quantitative data from clinical studies are presented to offer a comprehensive overview of its efficacy and safety profile compared to conventional doxorubicin.

Introduction

Doxorubicin has been a cornerstone of cancer therapy for decades, primarily functioning as a topoisomerase II inhibitor.[1][2] However, its clinical utility is often limited by significant cardiotoxicity.[3][4] this compound is a novel formulation that aims to mitigate these toxicities while enhancing anti-tumor efficacy.[5][6] It consists of doxorubicin linked to an acid-sensitive molecule that rapidly binds to circulating albumin upon administration.[7][8] This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[7][9] Within the acidic microenvironment of the tumor, the linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[8][9]

Mechanism of Action: From Prodrug to Topoisomerase II Inhibition

The therapeutic action of this compound is a multi-step process, beginning with its systemic administration and culminating in the nuclear activity of doxorubicin.

Albumin Binding and Tumor Targeting

Following intravenous infusion, the maleimide group of the linker on this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[6][7] This drug-albumin conjugate has a longer circulatory half-life and accumulates in solid tumors.[9]

Release of Doxorubicin in the Tumor Microenvironment

The acidic environment characteristic of many solid tumors (pH 6.5-7.2) facilitates the hydrolysis of the acid-sensitive hydrazone linker, releasing active doxorubicin.[7][8] This targeted release mechanism is designed to concentrate the cytotoxic agent at the tumor site, thereby reducing systemic exposure and associated side effects.[5]

Inhibition of Topoisomerase II

Once released, doxorubicin enters the cancer cells and translocates to the nucleus. There, it intercalates into the DNA and inhibits the function of topoisomerase II.[1][2] Topoisomerase II is a nuclear enzyme that plays a crucial role in resolving DNA topological problems, such as supercoils and tangles, that arise during replication, transcription, and chromosome segregation.[9][10] The enzyme functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks.[9]

Doxorubicin acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between topoisomerase II and the cleaved DNA.[2][11] This prevents the religation of the DNA strands, leading to the accumulation of permanent, cytotoxic DNA double-strand breaks.[1][12]

Signaling Pathways Activated by Topoisomerase II Inhibition

The accumulation of DNA double-strand breaks triggers a complex cellular response known as the DNA Damage Response (DDR).[1][13] This intricate signaling network aims to repair the damage but can also initiate programmed cell death (apoptosis) if the damage is too severe.

The DNA Damage Response (DDR) Pathway

The primary sensor for doxorubicin-induced DSBs is the Mre11-Rad50-Nbs1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[13][14] Activated ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[1][15] This signaling cascade leads to cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair.[15] If the DNA damage is irreparable, sustained p53 activation can trigger the intrinsic apoptotic pathway.[16] Another related pathway involving ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 is also activated in response to DNA damage.[1][15]

Quantitative Data from Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound, often in comparison to doxorubicin. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound vs. Doxorubicin in Soft Tissue Sarcoma (Phase 2b)[17]

| Endpoint | This compound (n=83) | Doxorubicin (n=40) | P-value |

| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |

| 6-Month PFS Rate | 46% | 23% | 0.02 |

| Overall Response Rate (ORR) | 25% | 0% | - |

| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |

Table 2: Efficacy of this compound in Relapsed/Refractory Soft Tissue Sarcoma (Phase 3)[18][19]

| Endpoint | This compound | Investigator's Choice | P-value / HR |

| Median PFS (All Patients) | 4.17 months | 4.04 months | HR: 0.91 |

| Median PFS (Leiomyosarcoma & Liposarcoma) | - | - | p=0.007; HR=0.62[17] |

| Disease Control Rate (DCR) | 29.4% | 20.5% | p=0.030[17] |

Experimental Protocols

Studying the effect of this compound on topoisomerase II involves a series of in vitro assays. Given that this compound is a prodrug, these assays are typically performed with doxorubicin.

Topoisomerase II DNA Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by its ability to separate interlocked DNA circles (catenanes) found in kinetoplast DNA (kDNA).[11][12]